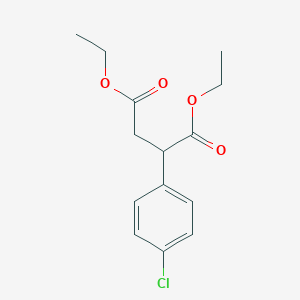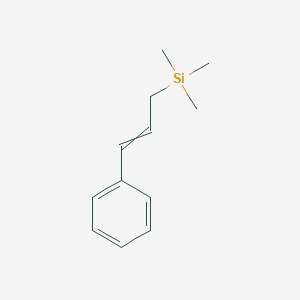
Diethyl 2-(4-chlorophenyl)butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(4-chlorophenyl)butanedioate, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It was first synthesized in 1966 by Ciba-Geigy (now Novartis) and has since become one of the most commonly used NSAIDs worldwide.
Mécanisme D'action
Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins. Prostaglandins are molecules that are involved in inflammation and pain. By inhibiting the production of prostaglandins, Diethyl 2-(4-chlorophenyl)butanedioate reduces inflammation and pain.
Effets Biochimiques Et Physiologiques
Diclofenac has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are molecules that are involved in inflammation. In addition, Diethyl 2-(4-chlorophenyl)butanedioate has been shown to reduce the activity of matrix metalloproteinases, enzymes that are involved in the breakdown of cartilage and other connective tissues. Diclofenac has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
Diclofenac has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. However, there are also limitations to its use. Diclofenac has been shown to have variable effects in different cell types and experimental systems, and its effects may be influenced by factors such as dose, duration of treatment, and route of administration.
Orientations Futures
There are several areas of future research that could be pursued with respect to Diethyl 2-(4-chlorophenyl)butanedioate. One area of interest is the development of new formulations of Diethyl 2-(4-chlorophenyl)butanedioate that could improve its efficacy and reduce its side effects. Another area of interest is the investigation of the potential use of Diethyl 2-(4-chlorophenyl)butanedioate in the treatment of neurological disorders, such as Alzheimer's disease. Finally, there is a need for further research to better understand the mechanisms underlying the anti-inflammatory and analgesic effects of Diethyl 2-(4-chlorophenyl)butanedioate.
Méthodes De Synthèse
The synthesis of Diethyl 2-(4-chlorophenyl)butanedioate involves the reaction of 2-(4-chlorophenyl)acetic acid with thionyl chloride to form 2-(4-chlorophenyl)acetyl chloride. This intermediate is then reacted with diethyl malonate in the presence of a base to form diethyl 2-(4-chlorophenyl)butanedioate.
Applications De Recherche Scientifique
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of a variety of conditions, including rheumatoid arthritis, osteoarthritis, and postoperative pain. In addition, Diethyl 2-(4-chlorophenyl)butanedioate has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
Propriétés
Numéro CAS |
108005-48-7 |
|---|---|
Nom du produit |
Diethyl 2-(4-chlorophenyl)butanedioate |
Formule moléculaire |
C14H17ClO4 |
Poids moléculaire |
284.73 g/mol |
Nom IUPAC |
diethyl 2-(4-chlorophenyl)butanedioate |
InChI |
InChI=1S/C14H17ClO4/c1-3-18-13(16)9-12(14(17)19-4-2)10-5-7-11(15)8-6-10/h5-8,12H,3-4,9H2,1-2H3 |
Clé InChI |
OKFRLPHKPXFFBE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)Cl)C(=O)OCC |
SMILES canonique |
CCOC(=O)CC(C1=CC=C(C=C1)Cl)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[5-(2-Pyridinyl)-2-Thienyl]Methanol](/img/structure/B177441.png)

![trans-4-[2-(4-Pentylcyclohexyl)ethyl]cyclohexanone](/img/structure/B177444.png)







